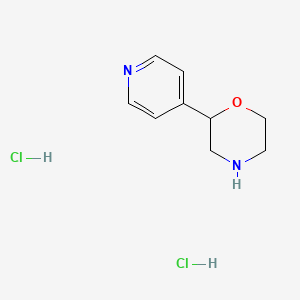

2-(Pyridin-4-yl)morpholine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 2-(Pyridin-4-yl)morpholine dihydrochloride typically involves the reaction of pyridine derivatives with morpholine under specific conditions. One common method includes the use of pyridine-4-carboxaldehyde and morpholine in the presence of a reducing agent . The reaction is carried out under inert atmosphere and room temperature to ensure the stability of the compound . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity .

Analyse Chemischer Reaktionen

2-(Pyridin-4-yl)morpholine dihydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups on the pyridine or morpholine rings .

Wissenschaftliche Forschungsanwendungen

2-(Pyridin-4-yl)morpholine dihydrochloride has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-(Pyridin-4-yl)morpholine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-(Pyridin-4-yl)morpholine dihydrochloride can be compared with other similar compounds such as 4-(4-pyridyl)morpholine and 2-(pyridin-2-yl)morpholine . These compounds share similar structural features but differ in the position of the pyridine ring and the type of substituents attached . The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .

Biologische Aktivität

2-(Pyridin-4-yl)morpholine dihydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a morpholine moiety, which contributes to its pharmacological properties. The dihydrochloride form enhances its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Studies indicate that it exhibits strong affinity for dopamine receptors, particularly D2 and D3, which are implicated in neuropharmacology. Its selectivity profile suggests lower affinity for H1 histamine receptors, potentially reducing side effects associated with antihistamines .

Structure-Activity Relationship (SAR)

Recent research has explored the SAR of related compounds, indicating that modifications to the morpholine and pyridine rings can significantly influence biological potency. For instance, substituents on the pyridine ring have been shown to enhance receptor binding affinity and selectivity .

| Compound | Receptor Affinity | Selectivity | Potency (IC50) |

|---|---|---|---|

| This compound | High (D2/D3) | Moderate (H1) | 72 nM |

| Analog A | Moderate (D2) | Low (H1) | 150 nM |

| Analog B | High (D3) | High (H1) | 50 nM |

Neuropharmacological Applications

A study focusing on the neuropharmacological effects of this compound demonstrated its potential as an antipsychotic agent. In animal models, the compound exhibited significant reductions in hyperactivity and improved cognitive function, suggesting efficacy in treating schizophrenia .

Antimicrobial Activity

In addition to its neurological applications, this compound has shown promising antimicrobial activity. Research indicates that it can inhibit certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Research Findings

- High Throughput Screening : Initial screenings identified this compound as a lead compound among a library of over 350,000 compounds for its ability to inhibit key enzymes involved in disease pathways .

- In Vivo Efficacy : In vivo studies using mouse models have demonstrated that this compound effectively reduces symptoms associated with dopamine dysregulation without significant toxicity at therapeutic doses .

- Metabolic Stability : The compound's metabolic stability has been assessed, revealing favorable pharmacokinetic properties that support its potential for clinical use .

Eigenschaften

IUPAC Name |

2-pyridin-4-ylmorpholine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.2ClH/c1-3-10-4-2-8(1)9-7-11-5-6-12-9;;/h1-4,9,11H,5-7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJFLOFBPJWRKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=NC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.